Sinensetin

Content Navigation

CAS Number

Product Name

IUPAC Name

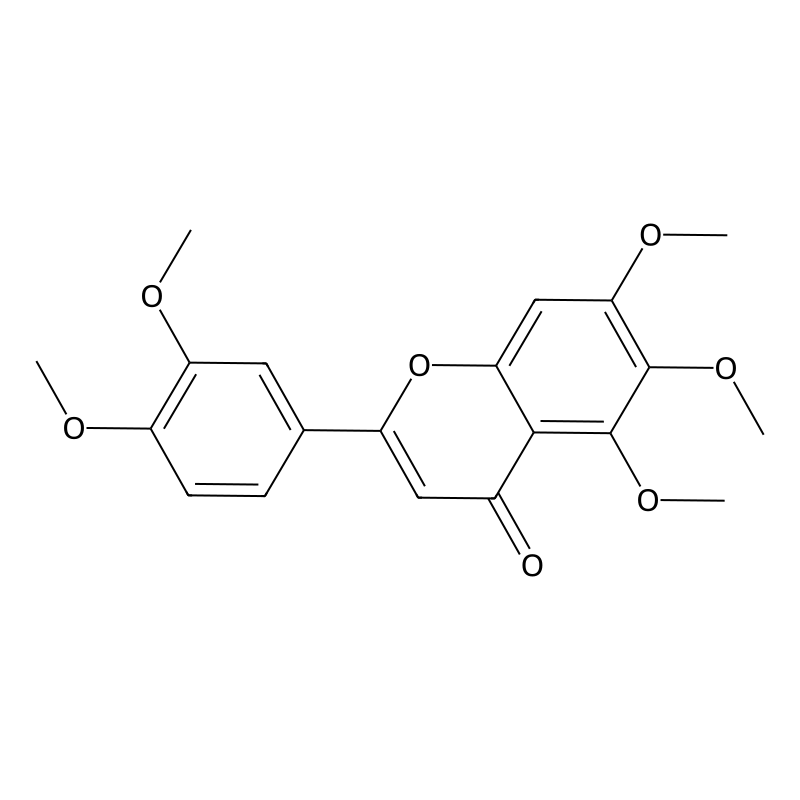

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anticancer Activities

Field: Oncology

Application: Sinensetin has been found to possess strong anticancer activities

Methods: The anticancer activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in cancer

Anti-inflammatory Activities

Field: Immunology

Application: Sinensetin has anti-inflammatory properties

Methods: The anti-inflammatory activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in inflammation

Antioxidant Activities

Field: Biochemistry

Application: Sinensetin has antioxidant properties

Methods: The antioxidant activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in antioxidant activities

Antimicrobial Activities

Field: Microbiology

Application: Sinensetin has antimicrobial properties

Methods: The antimicrobial activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in antimicrobial activities

Anti-obesity Activities

Field: Endocrinology

Application: Sinensetin has anti-obesity properties

Methods: The anti-obesity activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in anti-obesity activities

Anti-dementia Activities

Anti-diabetic Activities

Application: Sinensetin has been found to possess anti-diabetic properties

Methods: The anti-diabetic activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in diabetes

Anti-influenza Activities

Field: Virology

Application: Sinensetin has been found to possess anti-influenza properties

Methods: The anti-influenza activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in influenza

Anti-colitis Activities

Field: Gastroenterology

Application: Sinensetin has been found to possess anti-colitis properties

Methods: The anti-colitis activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in colitis

Vasorelaxant Activities

Field: Cardiovascular Pharmacology

Application: Sinensetin has been found to possess vasorelaxant properties

Methods: The vasorelaxant activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in vasorelaxation

Neuroprotective Activities

Application: Sinensetin has been found to possess neuroprotective properties

Methods: The neuroprotective activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in neuroprotection

Anti-microbial Activities

Anti-tumor Activities

Application: Sinensetin has been found to possess anti-tumor properties

Methods: The anti-tumor activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in tumor suppression

Anti-gastric Cancer Activities

Application: Sinensetin has been found to possess anti-gastric cancer properties

Methods: The anti-gastric cancer activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in gastric cancer suppression

Anti-colorectal Cancer Activities

Application: Sinensetin has been found to possess anti-colorectal cancer properties

Methods: The anti-colorectal cancer activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in colorectal cancer suppression

Anti-breast Cancer Activities

Application: Sinensetin has been found to possess anti-breast cancer properties

Methods: The anti-breast cancer activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in breast cancer suppression

Anti-influenza H1N1 Infection Activities

Application: Sinensetin has been found to possess anti-influenza H1N1 infection properties

Methods: The anti-influenza H1N1 infection activities of Sinensetin have been studied both in-vitro and in-vivo

Results: The studies provided some insights on its several mechanisms of action in influenza H1N1 infection suppression

Anti-brain Disorders Activities

Sinensetin is a methylated flavone characterized by its chemical structure, which consists of a flavone skeleton substituted with five methoxy groups at positions 5, 6, 7, 3′, and 4′. Its molecular formula is with a molecular weight of approximately 372.4 g/mol. This compound is primarily found in Orthosiphon stamineus (also known as Java tea) and in the oil extracted from oranges. Sinensetin has garnered attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities .

- Alkaline Condensation: The reaction begins with the condensation of 2,4,5,6-tetrahydroxyacetophenone and 3,4-di(methoxymethoxy)benzaldehyde to form a chalcone derivative.

- Dimethoxymethylation: This intermediate is treated under acidic conditions to introduce further methoxy groups.

- Final Methylation: The final step involves the methylation of the pentahydroxyflavone derivative using dimethyl sulfate and potassium carbonate to yield sinensetin .

Sinensetin exhibits a wide range of biological activities:

- Anticancer Activity: It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types by modulating pathways related to multidrug resistance proteins such as P-glycoprotein .

- Anti-inflammatory Effects: Sinensetin reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- Antioxidant Properties: The compound scavenges free radicals and protects cells from oxidative stress.

- Antimicrobial Activity: Sinensetin demonstrates effectiveness against various pathogens, including bacteria and fungi.

- Anti-diabetic Effects: It inhibits alpha-glucosidase activity, which contributes to its potential in managing diabetes .

The synthesis of sinensetin can be achieved through both natural extraction and synthetic pathways:

- Natural Extraction: Sinensetin can be isolated from Orthosiphon stamineus using methods such as column chromatography and preparative thin-layer chromatography. Reports indicate yields ranging from milligrams to tens of milligrams depending on the extraction process used .

- Synthetic Methods: As described earlier, sinensetin can be synthesized through multi-step organic reactions that involve condensation, methylation, and other transformations to achieve the desired flavonoid structure .

Sinensetin's diverse pharmacological activities make it a candidate for various applications:

- Pharmaceuticals: Its anticancer and anti-inflammatory properties position it as a potential lead compound for drug development.

- Nutraceuticals: Due to its antioxidant effects, sinensetin may be used in dietary supplements aimed at promoting health and wellness.

- Cosmetics: Its ability to scavenge free radicals makes it suitable for inclusion in skincare products targeting oxidative stress .

Studies have shown that sinensetin interacts with several biological targets:

- P-glycoprotein Inhibition: Sinensetin has been identified as an inhibitor of P-glycoprotein, which is crucial for overcoming multidrug resistance in cancer therapy .

- Alpha-glucosidase Binding: Molecular docking studies reveal that sinensetin binds to alpha-glucosidase, altering its conformation and inhibiting its activity .

- Antioxidant Mechanisms: The compound's interaction with reactive oxygen species contributes to its protective effects against oxidative damage.

Sinensetin belongs to a class of compounds known as methylated flavones. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Luteolin | Flavone with hydroxyl groups | Strong antioxidant; anti-inflammatory |

| Apigenin | Flavone with hydroxyl groups | Anticancer; neuroprotective |

| Hesperidin | Flavonoid glycoside derived from citrus fruits | Cardioprotective; anti-inflammatory |

| Naringenin | Flavonoid with multiple hydroxyl groups | Antioxidant; cholesterol-lowering effects |

| Quercetin | Flavonoid with multiple hydroxyl groups | Antiviral; anti-inflammatory |

Sinensetin's uniqueness lies in its specific arrangement of methoxy groups which enhances its solubility and bioavailability compared to other flavonoids. This structural feature contributes significantly to its diverse biological activities and potential therapeutic applications .

Aldol Condensation-Based Approaches

The aldol condensation reaction represents one of the most fundamental and widely utilized methodologies for constructing the chalcone precursors necessary for sinensetin synthesis [1]. This approach, also known as the Claisen-Schmidt condensation, involves the base-catalyzed reaction between an appropriately substituted acetophenone and a benzaldehyde derivative to form the characteristic α,β-unsaturated ketone framework [1].

In the context of sinensetin synthesis, the aldol condensation methodology was first systematically applied by Hossain and Ismail in their pioneering work on pentamethoxyflavone synthesis [2]. The reaction employs 2,4,5,6-tetra(methoxymethoxy)acetophenone and 3,4-di(methoxymethoxy)benzaldehyde as substrates in the presence of ethanolic potassium hydroxide. The reaction proceeds through initial aldol addition followed by β-elimination to yield the desired chalcone intermediate 2',4',5',6',3,4-hexa(methoxymethoxy)chalcone with yields ranging from 70-85% [2].

The mechanistic pathway involves the formation of an enolate ion from the activated acetophenone under basic conditions, followed by nucleophilic attack on the carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate undergoes spontaneous dehydration to form the extended conjugated system characteristic of chalcones [1]. The reaction conditions can be optimized by varying the base strength, solvent system, and reaction temperature to achieve maximum yields while minimizing side reactions.

Recent advances in aldol condensation methodology have incorporated microwave-assisted synthesis protocols, which significantly reduce reaction times from 24-72 hours to 15-30 minutes while maintaining comparable yields [3]. The use of heterogeneous catalysts such as banana peel ash (Musa species) has been reported to facilitate the reaction under solvent-free conditions at room temperature, aligning with green chemistry principles [3].

A significant variation of the aldol condensation approach involves the use of ionic liquids as reaction media, which provides enhanced reaction rates and improved selectivity compared to conventional organic solvents [4]. The ionic liquid-mediated aldol condensation has been demonstrated to achieve 85-95% yields of chalcone intermediates with reduced reaction times and simplified product isolation procedures [4].

The scope of the aldol condensation methodology extends to various substituted acetophenone and benzaldehyde derivatives, allowing for the synthesis of diverse sinensetin analogs. The reaction tolerates electron-donating and electron-withdrawing substituents, although electron-rich systems typically provide higher yields due to enhanced enolate stability [1].

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation reaction represents an alternative classical approach for constructing the aromatic ketone framework essential for sinensetin synthesis [5]. This methodology involves the electrophilic aromatic substitution of activated aromatic compounds with acyl chlorides or anhydrides in the presence of Lewis acid catalysts, most commonly aluminum chloride [5].

In the context of flavone synthesis, the Friedel-Crafts acylation strategy offers several advantages over aldol condensation approaches, including the ability to directly introduce acyl groups onto aromatic rings without the need for pre-functionalized starting materials [5]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic system to form the desired ketone product [6].

The application of Friedel-Crafts acylation to sinensetin synthesis typically involves the acylation of appropriately substituted phenolic compounds followed by cyclization to form the flavone core structure [5]. The reaction conditions require careful optimization to prevent over-acylation and to ensure regioselectivity. The use of modified Lewis acids, such as bismuth triflate or scandium triflate, has been reported to provide milder reaction conditions and improved functional group tolerance [5].

A significant development in Friedel-Crafts acylation methodology involves the use of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and environmental sustainability [5]. Zeolite-supported Lewis acids have been demonstrated to catalyze the acylation reaction with comparable efficiency to homogeneous systems while providing simplified product isolation and catalyst recycling capabilities [5].

The biocatalytic variant of Friedel-Crafts acylation has emerged as a particularly promising approach for sustainable synthesis [6]. Bacterial acyltransferases from Pseudomonas protegens have been shown to catalyze the acylation of phenolic substrates in aqueous media without the need for cofactors or harsh reaction conditions [6]. This enzymatic approach achieves conversions exceeding 95% while operating under mild conditions that are compatible with sensitive functional groups [6].

The scope of Friedel-Crafts acylation in sinensetin synthesis extends to the preparation of various substituted intermediates through the use of different acylating agents and aromatic substrates [5]. The reaction demonstrates excellent functional group compatibility, tolerating ether, ester, and protected hydroxyl functionalities commonly encountered in flavonoid synthesis [5].

Recent advances in Friedel-Crafts methodology have incorporated flow chemistry techniques, which provide enhanced safety profiles and improved reaction control compared to batch processes [5]. The continuous flow acylation systems enable precise temperature control and efficient heat dissipation, reducing the risk of thermal decomposition and side reactions [5].

Modern Catalytic Asymmetric Syntheses

The development of catalytic asymmetric methodologies for sinensetin synthesis represents a significant advancement in the field, enabling the preparation of enantiomerically pure derivatives with potential enhanced biological activity [7]. These approaches leverage chiral catalysts to introduce stereochemical control during key bond-forming steps, providing access to optically active flavonoid compounds that are difficult to obtain through classical synthetic methods [7].

The chiral anion phase-transfer catalysis approach, pioneered by Toste and co-workers, represents a breakthrough in asymmetric flavonoid synthesis [7]. This methodology employs chiral phosphoric acid catalysts to facilitate the enantioselective addition of phenol nucleophiles to benzopyrylium salts, mimicking the proposed biosynthetic pathway of flavonoid natural products [7]. The reaction proceeds through the formation of a chiral benzopyrylium-phosphate ion pair, which directs the stereochemical outcome of the nucleophilic addition [7].

The optimization of chiral anion phase-transfer catalysis requires careful consideration of reaction parameters, including catalyst structure, solvent selection, and reaction atmosphere [7]. The use of (R)-C8-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) as the chiral catalyst under nitrogen atmosphere at 0°C with 4Å molecular sieves provides optimal enantioselectivity, achieving 93% enantiomeric excess with 83% yield [7].

The substrate scope of chiral anion phase-transfer catalysis encompasses various benzopyrylium salts and phenolic nucleophiles, enabling the synthesis of diverse flavonoid scaffolds with high enantioselectivity [7]. The reaction tolerates electron-rich and electron-poor substituents on both the electrophilic and nucleophilic partners, although electron-rich systems typically provide higher enantioselectivities due to enhanced cation stabilization [7].

Enantioselective hydrogenation methodologies have been developed for the asymmetric reduction of flavone substrates to the corresponding flavanones [8]. The use of chiral ruthenium complexes bearing N-heterocyclic carbene ligands enables the hydrogenation of flavones under mild conditions with high enantioselectivity [8]. The reaction proceeds through the coordination of the flavone substrate to the chiral metal center, followed by stereoselective hydrogen transfer to generate the desired flavanone product [8].

The optimization of enantioselective hydrogenation requires careful selection of chiral ligands and reaction conditions [8]. The use of Ru-NHC complexes with carefully designed steric and electronic properties provides optimal performance, achieving 78-91% enantiomeric excess with 88-95% yield under hydrogen pressures of 120-150 bar at 25°C [8]. The reaction demonstrates excellent functional group tolerance, accommodating various substitution patterns commonly encountered in flavonoid synthesis [8].

Organocatalytic asymmetric cyclization methodologies have been developed for the conversion of chalcone precursors to chiral flavanones [9]. The use of cinchona alkaloid derivatives as chiral organocatalysts enables the asymmetric cyclization of 2-hydroxychalcones under mild conditions without the need for metal catalysts [9]. The reaction proceeds through dual activation of both the nucleophilic phenol and the electrophilic enone, providing high levels of stereochemical control [9].

The cinchona alkaloid-catalyzed cyclization demonstrates particular effectiveness with 2',6'-dihydroxychalcone substrates, which undergo cyclization more readily than their monohydroxy counterparts [9]. The use of quinine as the chiral catalyst in chlorobenzene solvent provides optimal enantioselectivity, achieving up to 80% enantiomeric excess with 71% yield [9]. The reaction scope extends to various substituted chalcones, although the enantioselectivity is dependent on the electronic properties of the substituents [9].

Biocatalytic asymmetric synthesis methodologies represent an emerging area of significant potential for sinensetin synthesis [10]. The use of engineered flavone synthase enzymes enables the stereoselective conversion of flavanone precursors to chiral flavones under mild aqueous conditions [10]. These enzymatic approaches provide excellent enantioselectivity and substrate specificity while operating under environmentally benign conditions [10].

The development of biocatalytic methodologies requires careful enzyme engineering to achieve optimal activity and selectivity for non-natural substrates [10]. The use of directed evolution techniques has enabled the development of flavone synthase variants with enhanced activity toward methoxylated substrates, providing a promising avenue for sinensetin synthesis [10]. The enzymatic approach demonstrates excellent stereochemical control, achieving enantiomeric excesses exceeding 95% under optimized conditions [10].

Green Chemistry Approaches for Scalable Production

The implementation of green chemistry principles in sinensetin synthesis has become increasingly important as the demand for sustainable and environmentally responsible manufacturing processes continues to grow [11]. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks while maintaining high efficiency and product quality [11].

Continuous flow synthesis methodologies represent a paradigm shift in sinensetin production, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability [11]. The use of packed bed reactors and tube reactors enables continuous operation with precise control over reaction parameters, resulting in reduced waste generation and improved energy efficiency [11]. The implementation of continuous flow systems for sinensetin synthesis has been demonstrated to achieve production rates of 1-1000 kg/h with excellent reproducibility and product quality [11].

The optimization of continuous flow processes requires careful consideration of reactor design, flow rates, and residence times to maximize conversion and selectivity [12]. The use of microreactor technology provides enhanced heat and mass transfer characteristics, enabling reactions to be conducted under more controlled conditions with reduced side product formation [12]. The integration of in-line monitoring and control systems allows for real-time optimization of reaction parameters, further improving process efficiency [12].

Microreactor technology has emerged as a particularly promising approach for green sinensetin synthesis, offering precise control over reaction conditions and minimal material inventory [13]. The use of microfluidic devices enables rapid screening of reaction conditions and catalyst systems, accelerating the development of optimized synthetic protocols [13]. The small reactor volumes and high surface-to-volume ratios characteristic of microreactors provide enhanced safety profiles and improved reaction control compared to conventional batch systems [13].

The application of microreactor technology to sinensetin synthesis has been demonstrated to achieve excellent conversion rates and product selectivities while minimizing waste generation [13]. The use of parallel microreactor systems enables high-throughput synthesis of sinensetin derivatives, facilitating the rapid exploration of structure-activity relationships [13]. The integration of microreactors with automated sample handling and analysis systems provides a comprehensive platform for efficient drug discovery and development [13].

Biocatalytic processes represent an environmentally friendly approach to sinensetin synthesis, utilizing enzymes and whole cells to catalyze key transformations under mild conditions [14]. The use of immobilized enzymes and engineered microorganisms enables the development of sustainable bioprocesses that operate at ambient temperature and pressure with minimal energy consumption [14]. The biodegradable nature of biocatalysts and the use of aqueous reaction media align with green chemistry principles while providing excellent selectivity and functional group tolerance [14].

The development of biocatalytic processes for sinensetin synthesis requires careful optimization of enzyme expression, immobilization strategies, and reaction conditions [14]. The use of directed evolution techniques has enabled the development of engineered enzymes with enhanced activity and selectivity for flavonoid synthesis [14]. The integration of biocatalytic steps with chemical transformations provides hybrid processes that combine the advantages of both approaches [14].

Solvent-free reaction methodologies have been developed to eliminate the use of organic solvents in sinensetin synthesis, reducing environmental impact and simplifying product isolation [3]. The use of solid supports and mechanochemical activation enables reactions to be conducted under neat conditions with excellent efficiency and selectivity [3]. The implementation of solvent-free processes reduces volatile organic compound emissions and eliminates the need for solvent recovery and disposal [3].

The optimization of solvent-free processes requires careful consideration of reaction temperatures, mixing efficiency, and heat management to ensure optimal conversion and product quality [3]. The use of ball milling and other mechanochemical activation techniques provides effective mixing and energy transfer in the absence of solvents [3]. The integration of solvent-free synthesis with automated handling systems enables the development of efficient and scalable production processes [3].

Aqueous media reactions represent another important green chemistry approach for sinensetin synthesis, utilizing water as the primary solvent to minimize environmental impact [15]. The use of surfactants and phase-transfer catalysts enables reactions to be conducted in aqueous media with excellent efficiency and selectivity [15]. The non-toxic nature of water and the simplified product isolation procedures make aqueous media reactions particularly attractive for large-scale production [15].

The development of aqueous media processes requires careful optimization of pH, temperature, and additive concentrations to achieve optimal reaction performance [15]. The use of ionic liquids and other green solvents as co-solvents provides enhanced solubility and reaction rates while maintaining environmental compatibility [15]. The integration of aqueous media synthesis with biocompatible downstream processing enables the development of sustainable and cost-effective production processes [15].

The implementation of atom-economic reactions represents a fundamental principle of green chemistry applied to sinensetin synthesis [16]. The design of synthetic routes that maximize the incorporation of starting materials into the final product reduces waste generation and improves process efficiency [16]. The use of cascade reactions and one-pot processes enables multiple transformations to be conducted in a single reactor, minimizing the number of synthetic steps and reducing waste [16].

The development of atom-economic processes requires careful consideration of reaction mechanisms and product distribution to identify opportunities for waste reduction [16]. The use of catalytic processes and the elimination of stoichiometric reagents wherever possible contribute to improved atom economy [16]. The integration of atom-economic synthesis with process analytical technology enables real-time monitoring and optimization of reaction efficiency [16].

The utilization of renewable feedstocks represents an important sustainability consideration in sinensetin synthesis [16]. The use of biomass-derived starting materials and the development of synthetic routes that utilize renewable carbon sources contribute to reduced environmental impact and improved sustainability [16]. The integration of renewable feedstock utilization with other green chemistry approaches provides comprehensive sustainable synthesis strategies [16].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Empagliflozin

Use Classification

Dates

2: Kang SI, Shin HS, Ko HC, Kim SJ. Effects of sinensetin on lipid metabolism in mature 3T3-L1 adipocytes. Phytother Res. 2013 Jan;27(1):131-4. doi: 10.1002/ptr.4683. Epub 2012 Mar 22. PubMed PMID: 22438091.

3: Yam MF, Mohamed EA, Ang LF, Pei L, Darwis Y, Mahmud R, Asmawi MZ, Basir R, Ahmad M. A simple isocratic HPLC method for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts. J Acupunct Meridian Stud. 2012 Aug;5(4):176-82. doi: 10.1016/j.jams.2012.05.005. Epub 2012 Jun 15. PubMed PMID: 22898066.

4: Choi CH, Sun KH, An CS, Yoo JC, Hahm KS, Lee IH, Sohng JK, Kim YC. Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (Sinensetin). Biochem Biophys Res Commun. 2002 Jul 26;295(4):832-40. PubMed PMID: 12127970.

5: Wei GJ, Sheen JF, Lu WC, Hwang LS, Ho CT, Lin CI. Identification of sinensetin metabolites in rat urine by an isotope-labeling method and ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry. J Agric Food Chem. 2013 May 29;61(21):5016-21. doi: 10.1021/jf3046768. Epub 2013 May 16. PubMed PMID: 23647150.

6: Laavola M, Nieminen R, Yam MF, Sadikun A, Asmawi MZ, Basir R, Welling J, Vapaatalo H, Korhonen R, Moilanen E. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation. Planta Med. 2012 May;78(8):779-86. doi: 10.1055/s-0031-1298458. Epub 2012 Apr 19. PubMed PMID: 22516932.

7: Ashraf K, Sultan S, Adam A. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities. J Pharm Bioallied Sci. 2018 Jul-Sep;10(3):109-118. doi: 10.4103/jpbs.JPBS_253_17. Review. PubMed PMID: 30237681; PubMed Central PMCID: PMC6142889.

8: Shin HS, Kang SI, Yoon SA, Ko HC, Kim SJ. Sinensetin attenuates LPS-induced inflammation by regulating the protein level of IκB-α. Biosci Biotechnol Biochem. 2012;76(4):847-9. Epub 2012 Apr 7. PubMed PMID: 22484952.

9: Yam MF, Tan CS, Shibao R. Vasorelaxant effect of sinensetin via the NO/sGC/cGMP pathway and potassium and calcium channels. Hypertens Res. 2018 Oct;41(10):787-797. doi: 10.1038/s41440-018-0083-8. Epub 2018 Aug 15. PubMed PMID: 30111856.

10: Dong Y, Ji G, Cao A, Shi J, Shi H, Xie J, Wu D. [Effects of sinensetin on proliferation and apoptosis of human gastric cancer AGS cells]. Zhongguo Zhong Yao Za Zhi. 2011 Mar;36(6):790-4. Chinese. PubMed PMID: 21710752.

11: Mohamed EA, Siddiqui MJ, Ang LF, Sadikun A, Chan SH, Tan SC, Asmawi MZ, Yam MF. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism. BMC Complement Altern Med. 2012 Oct 8;12:176. doi: 10.1186/1472-6882-12-176. PubMed PMID: 23039079; PubMed Central PMCID: PMC3533584.

12: Lam IK, Alex D, Wang YH, Liu P, Liu AL, Du GH, Lee SM. In vitro and in vivo structure and activity relationship analysis of polymethoxylated flavonoids: identifying sinensetin as a novel antiangiogenesis agent. Mol Nutr Food Res. 2012 Jun;56(6):945-56. doi: 10.1002/mnfr.201100680. PubMed PMID: 22707269.

13: Tan KT, Lin MX, Lin SC, Tung YT, Lin SH, Lin CC. Sinensetin induces apoptosis and autophagy in the treatment of human T-cell lymphoma. Anticancer Drugs. 2019 Jun;30(5):485-494. doi: 10.1097/CAD.0000000000000756. PubMed PMID: 30702500.

14: Jiang Y, Wong JH, Fu M, Ng TB, Liu ZK, Wang CR, Li N, Qiao WT, Wen TY, Liu F. Isolation of adenosine, iso-sinensetin and dimethylguanosine with antioxidant and HIV-1 protease inhibiting activities from fruiting bodies of Cordyceps militaris. Phytomedicine. 2011 Jan 15;18(2-3):189-93. doi: 10.1016/j.phymed.2010.04.010. Epub 2010 Jun 23. PubMed PMID: 20576416.

15: Youn K, Yu Y, Lee J, Jeong WS, Ho CT, Jun M. Polymethoxyflavones: Novel β-Secretase (BACE1) Inhibitors from Citrus Peels. Nutrients. 2017 Sep 4;9(9). pii: E973. doi: 10.3390/nu9090973. PubMed PMID: 28869548; PubMed Central PMCID: PMC5622733.

16: Pan Y, Tiong KH, Abd-Rashid BA, Ismail Z, Ismail R, Mak JW, Ong CE. In vitro effect of important herbal active constituents on human cytochrome P450 1A2 (CYP1A2) activity. Phytomedicine. 2014 Oct 15;21(12):1645-50. doi: 10.1016/j.phymed.2014.08.003. Epub 2014 Sep 16. PubMed PMID: 25442272.

17: Xiong YJ, Deng ZB, Liu JN, Qiu JJ, Guo L, Feng PP, Sui JR, Chen DP, Guo HS. Enhancement of epithelial cell autophagy induced by sinensetin alleviates epithelial barrier dysfunction in colitis. Pharmacol Res. 2019 Oct;148:104461. doi: 10.1016/j.phrs.2019.104461. Epub 2019 Sep 19. PubMed PMID: 31542404.

18: Ding YQ, Xiong Y, Zhou B, Deng MZ, Deng KZ. [Isolation and structural identification of flavonoids from Aurantii Fructus]. Zhongguo Zhong Yao Za Zhi. 2015 Jun;40(12):2352-6. Chinese. PubMed PMID: 26591524.

19: Saidan NH, Aisha AF, Hamil MS, Majid AM, Ismail Z. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts. Pharmacognosy Res. 2015 Jan-Mar;7(1):23-31. doi: 10.4103/0974-8490.147195. PubMed PMID: 25598631; PubMed Central PMCID: PMC4285645.

20: Kimura J, Nemoto K, Yokosuka A, Mimaki Y, Degawa M, Ohizumi Y. 6-demethoxynobiletin, a nobiletin-analog citrus flavonoid, enhances extracellular signal-regulated kinase phosphorylation in PC12D cells. Biol Pharm Bull. 2013;36(10):1646-9. Epub 2013 Aug 9. PubMed PMID: 23934345.